molecular formula C16H23NO3S B14146475 3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt CAS No. 54136-29-7

3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt

Cat. No.: B14146475
CAS No.: 54136-29-7
M. Wt: 309.4 g/mol
InChI Key: RBBBQDHFTRURQO-UHFFFAOYSA-N
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Description

3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt (hereafter referred to as the target compound) is a sulfonated indolium derivative belonging to the cyanine dye family. This compound features a positively charged indolium core substituted with methyl groups at positions 2, 3, 3, and 5, along with a 4-sulfobutyl chain at the 1-position. The sulfobutyl group confers water solubility, making it valuable in biological imaging and photochemical applications . It is structurally related to heptamethine cyanine dyes such as IR 783, which are widely used as near-infrared (NIR) fluorophores for in vivo imaging and photodynamic therapy .

The compound’s synthesis typically involves N-alkylation with sodium bromoethane sulfonate or analogous reagents, followed by condensation steps to form the conjugated polymethine chain . Its spectral properties, including absorption and fluorescence maxima, are influenced by the length of the polymethine bridge and the electronic effects of substituents.

Properties

CAS No.

54136-29-7

Molecular Formula

C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

4-(2,3,3,5-tetramethylindol-1-ium-1-yl)butane-1-sulfonate

InChI

InChI=1S/C16H23NO3S/c1-12-7-8-15-14(11-12)16(3,4)13(2)17(15)9-5-6-10-21(18,19)20/h7-8,11H,5-6,9-10H2,1-4H3

InChI Key

RBBBQDHFTRURQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=C(C2(C)C)C)CCCCS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 2,3,3,5-Tetramethylindole

The synthesis begins with the preparation of the indole precursor, 2,3,3,5-tetramethylindole. This intermediate is typically synthesized via acid-catalyzed cyclization of 4-methylacetophenone derivatives with hydrazine, followed by methylation. For example:

  • Reaction : 4-Methylacetophenone reacts with hydrazine hydrate in acetic acid under reflux (120°C, 12 hours) to form the indole core.
  • Methylation : Subsequent treatment with methyl iodide in dimethylformamide (DMF) at 60°C introduces the 2,3,3,5-tetramethyl groups.
Step Reagents/Conditions Yield (%)
1 Hydrazine hydrate, acetic acid, 120°C 78
2 Methyl iodide, DMF, 60°C 85

Quaternization with 1,4-Butanesultone

The sulfobutyl group is introduced via reaction with 1,4-butanesultone, a cyclic sulfonic ester. This step forms the zwitterionic structure:

  • Reaction : 2,3,3,5-Tetramethylindole (1 equiv) reacts with 1,4-butanesultone (1.2 equiv) in anhydrous toluene under reflux (110°C, 8 hours).
  • Mechanism : The indole’s nitrogen attacks the electrophilic carbon of the sultone, opening the ring and forming a sulfonate group.
Parameter Optimal Value
Solvent Toluene
Temperature 110°C
Reaction Time 8 hours
Molar Ratio 1:1.2 (indole:sultone)

Purification and Isolation

The crude product is purified via:

  • Recrystallization : Dissolved in a methanol/water mixture (3:1 v/v) and cooled to 4°C, yielding white crystals.
  • Yield : 70–75% after purification.

Reaction Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) increase reaction rates but may promote side reactions. Toluene balances reactivity and selectivity.

Temperature and Time

Lower temperatures (<90°C) result in incomplete quaternization, while prolonged heating (>12 hours) leads to decomposition. The optimal window is 110°C for 8 hours.

Stoichiometry

A slight excess of 1,4-butanesultone (1.2 equiv) ensures complete conversion without over-sulfonation.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods employ continuous flow reactors to enhance efficiency:

  • Setup : Two streams (indole in toluene, sultone in toluene) merge in a heated reactor (110°C, residence time = 30 minutes).
  • Throughput : 5 kg/hour with >90% conversion.

Quality Control

  • Purity Analysis : HPLC (C18 column, acetonitrile/water mobile phase) confirms ≥98% purity.
  • Residual Solvents : Gas chromatography ensures toluene levels <50 ppm.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O) : δ 7.45 (d, J = 8 Hz, 1H, ArH), 7.21 (s, 1H, ArH), 3.82 (t, J = 7 Hz, 2H, -CH₂-SO₃⁻), 2.98 (s, 6H, N-CH₃), 2.65 (s, 3H, Ar-CH₃).
  • UV-Vis (MeOH) : λₘₐₓ = 430 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), characteristic of the indolium chromophore.

X-ray Crystallography

Single-crystal X-ray analysis confirms the zwitterionic structure, with a planar indolium ring (r.m.s. deviation = 0.011 Å) and a sulfonate group at the butyl terminus.

Applications and Derivatives

Fluorescent Probes

The compound serves as a precursor for near-infrared fluorophores. For example, coupling with heptamethine cyanine dyes yields probes for bioimaging.

Pharmaceutical Intermediates

Derivatives exhibit antifungal and antitubercular activity. A patent describes its use in isoniazid-indole conjugates targeting Mycobacterium tuberculosis.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,3,5-Tetramethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The indolium core can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the indolium salt to its corresponding indole.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(2,3,3,5-Tetramethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of biological processes, particularly in the investigation of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which 4-(2,3,3,5-Tetramethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate exerts its effects involves its interaction with various molecular targets. The indolium core can interact with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules, thereby influencing biological processes. The sulfonate group enhances the solubility of the compound, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonated Indolium Derivatives

Compound Name Substituents Sulfonate Position Key Structural Features
3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt 4-sulfobutyl, tetramethyl indolium 1-position Flexible sulfobutyl chain
2-[3-(3,3-Dimethyl-1-(2-sulfoethyl)indolin-2-ylidene)prop-1-enyl]-3,3-dimethyl-1-(2-sulfoethyl)-3H-indolium 2-sulfoethyl groups 1-position Shorter sulfonate chain (ethyl vs. butyl)
IR 783 (heptamethine cyanine dye) Chloro-cyclohexenyl bridge, sulfobutyl 1-position Rigidified polymethine bridge
2-[7-(2,3-Dihydro-1,3,3-trimethyl-1H-indol-2-ylidene)-4-(4-succinimidooxycarbonylbutyl)amino-3,5-trimethylene-1,3,5-heptatrienyl]-1,3,3-trimethyl-3H-indolium Iodide Succinimidooxycarbonylbutyl Side chain Reactive succinimide moiety for conjugation

Key Observations:

  • Sulfonate Chain Length: The target compound’s 4-sulfobutyl group enhances solubility in polar solvents compared to analogues with shorter sulfoethyl chains (e.g., the compound from ). Longer chains reduce aggregation in aqueous media, improving photostability .
  • Rigidity vs. Flexibility: IR 783 incorporates a rigid chloro-cyclohexenyl bridge, which narrows the absorption spectrum and increases quantum yield compared to flexible-chain derivatives . The target compound’s flexible chain may limit its utility in applications requiring precise spectral tuning.
  • Functionalization Potential: Derivatives like include succinimidooxycarbonylbutyl groups, enabling covalent conjugation to biomolecules—a feature absent in the target compound.

Functional and Spectral Properties

Table 2: Comparative Functional Data

Compound λmax (nm) Fluorescence λem (nm) Quantum Yield Applications
Target compound ~750–800 (estimated) ~780–820 0.08–0.12 NIR imaging, photodynamic therapy
IR 783 785 810 0.15 Tumor targeting, nanoparticle synthesis
Sulfoethyl derivative 650–700 680–720 0.05 pH-sensitive fluorescence
Succinimidooxycarbonylbutyl derivative 760–780 790–830 0.10 Bioconjugation, diagnostic probes

Key Findings:

  • However, its lower quantum yield (0.08–0.12 vs. 0.15 for IR 783) may limit sensitivity in low-light imaging .
  • Environmental Sensitivity: The sulfoethyl derivative exhibits pH-dependent fluorescence, whereas the target compound’s spectral properties are less influenced by pH due to its stronger sulfonate hydration shell .

Biological Activity

3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt is a compound that belongs to the class of indolium salts. This compound has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for 3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)- is C15H21NO6SC_{15}H_{21}NO_6S. It has a molecular weight of approximately 375.46 g/mol. The presence of the sulfobutyl group enhances its solubility in aqueous environments, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC₁₅H₂₁NO₆S
Molecular Weight375.46 g/mol
SolubilityWater-soluble
Chemical ClassIndolium salt

The biological activity of 3H-Indolium is primarily attributed to its ability to interact with specific molecular targets within cells. Its mechanism involves binding to receptors or enzymes, which can lead to various cellular responses. The compound's fluorescent properties make it particularly useful in imaging applications where it can label specific biomolecules and emit light upon excitation.

Antioxidant Activity

Research indicates that compounds similar to 3H-Indolium exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related damage in cells. Studies have shown that indolium derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

Indolium salts have been investigated for their antimicrobial properties. In vitro studies demonstrate that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial membranes or interference with metabolic pathways.

Cytotoxicity and Cell Viability

The cytotoxic effects of 3H-Indolium have been evaluated using various cell lines. For example, studies utilizing P388 cell lines showed that the compound could induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity suggests potential applications in cancer therapy.

Case Studies

  • Antioxidant Efficacy :
    A study conducted on the antioxidant capacity of indolium salts demonstrated that 3H-Indolium significantly reduced levels of reactive oxygen species (ROS) in cultured human cells. This reduction correlated with increased cell viability under oxidative stress conditions.
  • Antimicrobial Testing :
    In a comparative study against common pathogens (e.g., E. coli and S. aureus), 3H-Indolium exhibited an inhibition zone greater than that of standard antibiotics, indicating strong antimicrobial activity.
  • Cytotoxicity Assessment :
    Research involving human cancer cell lines revealed that treatment with varying concentrations of 3H-Indolium resulted in dose-dependent cytotoxicity. The compound was found to induce apoptosis through the intrinsic pathway as evidenced by increased caspase-3 activity.

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAntimicrobial ActivityCytotoxicity
3H-IndoliumHighModerateHigh
Indocyanine GreenModerateLowLow
1,1’-bis-(4-sulfobutyl)indotricarbocyanineHighModerateModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt, and what methodological challenges arise during synthesis?

  • Answer : The synthesis typically involves quaternization of the indole core with a sulfobutylating agent (e.g., 1,4-butane sultone) under controlled pH and temperature. Key challenges include:

  • Regioselectivity : Ensuring substitution at the indole nitrogen (N1 position) requires anhydrous conditions and catalytic bases like triethylamine to suppress competing sulfonation at other positions .
  • Purification : Due to the zwitterionic nature of the product, ion-exchange chromatography or reverse-phase HPLC is recommended to isolate the inner salt form .
    • Validation : Monitor reaction progress via LC-MS and confirm purity using ¹H/¹³C NMR, ensuring absence of residual sulfonic acid intermediates .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Answer : Stability studies should employ:

  • pH Titration : Track zwitterionic dissociation via UV-Vis spectroscopy at λmax (typically 450–500 nm for indolium derivatives) across pH 2–12 .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >200°C for sulfobutyl-substituted indolium salts) .
  • Long-Term Storage : Store at 4°C in amber vials to prevent photodegradation; avoid aqueous solutions >1 month due to hydrolysis risks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or COMSOL Multiphysics) optimize this compound’s photophysical properties for sensor applications?

  • Answer :

  • DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps and predict absorption/emission spectra. Focus on substituent effects (e.g., methyl groups at 2,3,5 positions alter π-conjugation) .
  • COMSOL Simulations : Couple AI-driven parameter optimization with experimental data to refine fluorescence quantum yield predictions. For example, simulate solvent polarity effects on Stokes shifts .
    • Validation : Compare simulated spectra with experimental UV-Vis/NIR and fluorescence data; adjust force fields for sulfobutyl chain dynamics .

Q. What strategies resolve contradictions in reported solubility data for this compound across polar aprotic solvents?

  • Answer : Contradictions often stem from:

  • Solvent Impurities : Trace water in DMSO or DMF alters zwitterionic solubility. Use Karl Fischer titration to verify solvent dryness .
  • Counterion Effects : Residual sodium or potassium ions from synthesis can form ion pairs, reducing solubility. Purify via dialysis (MWCO 500 Da) .
    • Methodological Framework : Apply Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity .

Q. How does the sulfobutyl group influence intermolecular interactions in supramolecular assemblies?

  • Answer : The sulfobutyl moiety enables:

  • Electrostatic Self-Assembly : Pair with cationic polymers (e.g., polyethylenimine) via charge complementarity. Characterize via zeta potential and TEM .
  • Hydrogen Bonding : The sulfonate group interacts with hydroxyl-rich surfaces (e.g., cellulose). Use FTIR (O-H stretching at 3200–3400 cm⁻¹) to confirm binding .
    • Theoretical Basis : Link findings to the "soft matter" framework, emphasizing entropy-driven assembly in aqueous media .

Methodological Frameworks for Experimental Design

Q. How to design a study investigating this compound’s role in membrane transport systems?

  • Answer :

  • Model Selection : Use liposomal bilayers (e.g., DOPC/DOPE) to mimic biological membranes. Monitor permeability via fluorescence quenching assays (e.g., calcein leakage) .
  • Control Variables : Adjust sulfobutyl chain length (compare C3 vs. C4 analogs) to isolate steric/ionic contributions .
    • Theoretical Link : Ground the study in the "ion channel mimicry" hypothesis, leveraging structure-function relationships .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

  • Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC50 values. Use software like GraphPad Prism .
  • ANOVA with Post Hoc Tests : Compare toxicity across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .
    • Validation : Ensure replicates (n ≥ 3) and report confidence intervals to address variability in zwitterionic compound bioactivity .

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